molecular formula C6H11NaO5 B11908423 Hydroxy-PEG2-CH2COONa

Hydroxy-PEG2-CH2COONa

Cat. No.: B11908423
M. Wt: 186.14 g/mol
InChI Key: AJBBUMHAVPXZNS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-CH2COONa is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxymethylation. The process typically involves the reaction of PEG with chloroacetic acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG2-CH2COONa primarily undergoes substitution reactions due to the presence of reactive hydroxyl and carboxyl groups. These reactions are essential for its role as a linker in PROTACs .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the PEG-based linker, which can then be used in the synthesis of PROTAC molecules .

Scientific Research Applications

Hydroxy-PEG2-CH2COONa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Plays a crucial role in the development of novel therapeutic agents for diseases such as cancer.

    Industry: Used in the production of advanced materials and drug delivery systems .

Mechanism of Action

Hydroxy-PEG2-CH2COONa functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell .

Comparison with Similar Compounds

    Hydroxy-PEG2-CH2COOH: Another PEG-based linker with similar properties but without the sodium salt form.

    PEG Linkers: Various PEG-based linkers with different chain lengths and functional groups.

Uniqueness: Hydroxy-PEG2-CH2COONa is unique due to its specific structure, which allows for efficient and selective protein degradation. Its sodium salt form enhances its solubility and stability, making it a preferred choice in the synthesis of PROTACs .

Properties

Molecular Formula

C6H11NaO5

Molecular Weight

186.14 g/mol

IUPAC Name

sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate

InChI

InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1

InChI Key

AJBBUMHAVPXZNS-UHFFFAOYSA-M

Canonical SMILES

C(COCCOCC(=O)[O-])O.[Na+]

Origin of Product

United States

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